(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide is a benzothiazole-derived imine compound characterized by a Z-configuration at the C=N bond. Its structure features:
- Benzo[d]thiazole core: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.
- 4-methoxy group: An electron-donating substituent influencing electronic distribution and solubility. Butyramide moiety: A four-carbon aliphatic amide contributing to lipophilicity and hydrogen-bonding capacity.
This compound’s structural framework is associated with diverse biological activities, including enzyme inhibition and immune modulation, as seen in related benzothiazole and thiadiazole derivatives .
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-7-13(18)16-15-17(10-5-2)14-11(19-3)8-6-9-12(14)20-15/h5-6,8-9H,2,4,7,10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDVFVDKUKZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide typically involves the reaction of 3-allyl-4-methoxybenzo[d]thiazol-2(3H)-one with butyric anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide undergoes various chemical reactions, including:
Scientific Research Applications
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-withdrawing groups (e.g., cyano in ) may increase electrophilicity, affecting target binding.
- Biological Activity: Thiadiazole derivatives (e.g., ) exhibit fungicidal/insecticidal activity, suggesting benzothiazole analogs may share similar applications .
Spectroscopic and Analytical Data Comparison
- IR Spectroscopy : Thiadiazole derivatives (e.g., ) show C=O stretches at ~1638–1690 cm⁻¹, comparable to benzothiazole imine C=N bonds.
- Melting Points : Thiadiazole analogs (e.g., 200°C for ) suggest higher crystallinity than aliphatic-substituted benzothiazoles (data needed for target compound).
- Mass Spectrometry : Fragmentation patterns of benzothiazole derivatives (e.g., M⁺ peaks in ) aid in structural confirmation.
Research Findings and Implications
- Enzyme Inhibition: The 1,4-naphthoquinone thiazole hybrid () showed inhibitory effects, suggesting the target compound’s butyramide group could interact with enzymatic active sites via hydrogen bonding.
- Structure-Activity Relationships (SAR) :
- Allyl and methoxy groups may enhance steric shielding or π-π stacking.
- Butyramide’s aliphatic chain could optimize pharmacokinetics (e.g., half-life) compared to bulkier aromatic amides.
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide is a compound belonging to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Benzo[d]thiazole moiety : Known for its biological activity.
- Allyl substituent : Potentially enhances pharmacological properties.
- Methoxy groups : Improve solubility and reactivity.
The molecular formula is with a molecular weight of 342.4 g/mol. The presence of the ylidene functional group suggests possible tautomeric forms that may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens have been reported, showcasing its potential as a candidate for developing new antimicrobial agents.
| Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 100 | 99 |
| Escherichia coli | 250 | 98 |
| Candida albicans | 200 | 95 |
These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting its broad-spectrum antimicrobial potential .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects . Preliminary in vitro assays demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (μM) | Effectiveness (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 80 |
| HCT116 (Colon Cancer) | 20 | 75 |
These findings indicate that the compound may induce apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole core : Achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Introduction of the allyl group : Conducted via substitution reactions using allyl bromide in the presence of a base.
- Methoxylation : Introduced through methylation reactions using dimethyl sulfate or methyl iodide.
- Final condensation : Involves reacting the intermediate with butyric acid derivatives to yield the final product.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound exhibited remarkable activity against resistant strains of Staphylococcus aureus, suggesting its potential role in treating antibiotic-resistant infections .
- Cytotoxicity Assay : Research involving MCF-7 and HCT116 cell lines indicated that treatment with the compound resulted in significant reductions in cell viability, with mechanisms involving apoptosis being investigated through flow cytometry and caspase activation assays .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide with high stereochemical purity?
- Methodology : Multi-step synthesis involving condensation of a benzo[d]thiazole precursor (e.g., 3-allyl-4-methoxybenzo[d]thiazol-2(3H)-amine) with butyramide derivatives under controlled conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature control : Maintain 60–80°C to favor Z-isomer formation via kinetic control .
- Catalysts : Use mild bases (e.g., triethylamine) to avoid side reactions .
- Analysis : Monitor reaction progress via HPLC and confirm stereochemistry using NOESY NMR to distinguish Z/E configurations .
Q. How can structural ambiguities arising from tautomerism in the ylidene moiety be resolved?
- Methodology :
- Spectroscopic techniques : Combine H NMR, C NMR, and IR to identify tautomeric forms. For example, downfield shifts in H NMR (~δ 12–14 ppm) indicate enolic protons in keto-enol tautomers .
- Computational modeling : Density functional theory (DFT) calculations to predict stable tautomers and compare with experimental data .
- Validation : X-ray crystallography (if crystalline) provides definitive proof of the Z-configuration .
Q. What preliminary biological assays are recommended for initial activity screening?
- Approach :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Resolution strategies :
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) to minimize variability .
- Metabolic stability testing : Evaluate compound stability in serum or liver microsomes to rule out degradation artifacts .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Case example : If anticancer activity varies, assess cellular uptake via LC-MS/MS to confirm intracellular bioavailability .
Q. What mechanistic insights explain the compound’s inhibitory activity against specific enzymes?
- Methodology :
- Molecular docking : Simulate binding poses with target enzymes (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Mutagenesis : Engineer enzyme mutants (e.g., active-site residues) to validate binding hypotheses .
Q. How does the compound’s reactivity under physiological conditions impact its pharmacological profile?
- Experimental design :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-MS .
- Reactive metabolite screening : Use glutathione trapping assays with liver microsomes to detect electrophilic intermediates .
- CYP450 interactions : Assess inhibition/induction of CYP3A4 or CYP2D6 using luminescent substrates .
- Implications : Instability in serum may necessitate prodrug design or formulation optimization .
Critical Considerations for Future Studies
- Stereochemical stability : Monitor Z/E isomerization under storage conditions (e.g., light, temperature) .
- In vivo correlation : Validate in vitro findings using xenograft models, noting potential discrepancies due to pharmacokinetic factors .
- Synergistic effects : Screen in combination with standard therapeutics (e.g., cisplatin) to identify additive or antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
